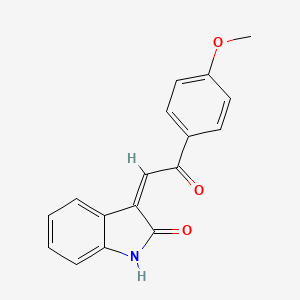

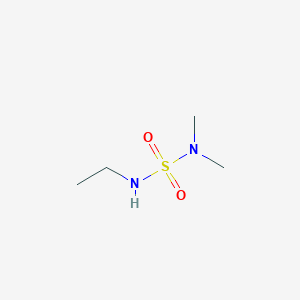

![molecular formula C19H16FN7O2 B2786175 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide CAS No. 1207012-96-1](/img/structure/B2786175.png)

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C19H16FN7O2 and its molecular weight is 393.382. The purity is usually 95%.

BenchChem offers high-quality N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuronal Nitric Oxide Synthase Inhibition

This compound has been studied for its potential as an inhibitor of neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide in the brain, which plays a role in neurotransmission but can also contribute to neurodegenerative diseases when produced in excess. Selective inhibition of nNOS is a therapeutic strategy for neuroprotection and the treatment of neurodegenerative disorders .

Neurodegenerative Disease Research

Linked to its role as an nNOS inhibitor, the compound may be used in the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. By modulating the levels of nitric oxide, it could help in reducing neuronal damage and slowing disease progression .

Pharmacokinetic Favorability

The structural design of this compound includes a 2-imidazolylpyrimidine head, which, combined with other structural components, may offer better pharmacokinetic properties. This means the compound could have improved bioavailability and oral absorption, making it a more effective drug candidate .

Selective Binding and Isoform Selectivity

Research indicates that the compound can selectively bind to nNOS over other isoforms, such as endothelial NOS (eNOS) and inducible NOS (iNOS), which is crucial for avoiding side effects and increasing therapeutic efficacy .

Potential Oral Bioavailability

Preliminary studies suggest that certain compounds in this series demonstrate good permeability and low efflux in assays, hinting at the potential for oral bioavailability. This is a significant advantage for developing orally administered medications .

Minimal Off-Target Binding

The compound exhibits minimal off-target binding to central nervous system receptors, which is essential for reducing unintended interactions and side effects. This specificity could lead to safer pharmaceutical agents .

Mecanismo De Acción

Biochemical Pathways

While specific pathways affected by this compound are not explicitly documented, we can draw parallels from related structures. Pyrazolo[3,4-d]pyrimidines often impact cellular processes like cell proliferation, apoptosis, and inflammation. Researchers have observed similar effects in other indole derivatives, suggesting potential overlap in biochemical pathways .

Action Environment

Environmental factors play a pivotal role in drug efficacy and stability. pH, temperature, and co-administered substances impact how the compound behaves in vivo. Additionally, drug-drug interactions and tissue-specific conditions affect its overall effectiveness.

: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more

Propiedades

IUPAC Name |

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN7O2/c20-14-3-1-2-13(8-14)11-26-12-24-17-15(19(26)29)9-25-27(17)7-6-23-18(28)16-10-21-4-5-22-16/h1-5,8-10,12H,6-7,11H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHVJRKZRCZCQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

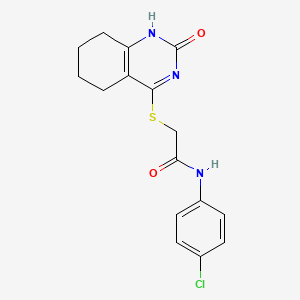

![Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2786092.png)

![Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2786098.png)

![N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2786104.png)

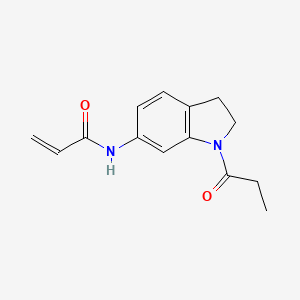

![1-methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2786105.png)

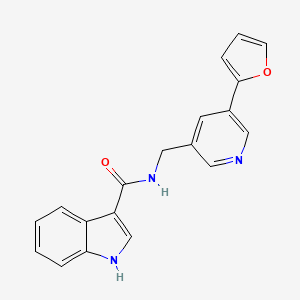

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2786109.png)

amino]butanoic acid](/img/structure/B2786114.png)